2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide

Pharmaceutical impurity profiling HPLC method validation Sitagliptin quality control

2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide (CAS 837430-15-6; molecular formula C₆H₅F₃N₄O; molecular weight 206.13 g/mol) is a hydrazide derivative incorporating both a trifluoromethyl group and a pyrazinyl moiety. Predicted physicochemical properties include a boiling point of 196.8±40.0 °C, density of 1.536±0.06 g/cm³, and pKa of 8.02±0.43.

Molecular Formula C6H5F3N4O
Molecular Weight 206.128
CAS No. 837430-15-6
Cat. No. B580974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide
CAS837430-15-6
Synonyms2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide;  2,2,2-Trifluoro-2-(2-pyrazinyl)hydrazide Acetic Acid
Molecular FormulaC6H5F3N4O
Molecular Weight206.128
Structural Identifiers
SMILESC1=CN=C(C=N1)NNC(=O)C(F)(F)F
InChIInChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h1-3H,(H,11,12)(H,13,14)
InChIKeyLXAMIEHRHJSCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide (CAS 837430-15-6): Impurity Reference Standard & HDAC Inhibitor Precursor


2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide (CAS 837430-15-6; molecular formula C₆H₅F₃N₄O; molecular weight 206.13 g/mol) is a hydrazide derivative incorporating both a trifluoromethyl group and a pyrazinyl moiety. Predicted physicochemical properties include a boiling point of 196.8±40.0 °C, density of 1.536±0.06 g/cm³, and pKa of 8.02±0.43 . This compound is recognized in the pharmaceutical industry as Sitagliptin Impurity 10, an early-process related substance in the synthesis of the DPP-4 inhibitor sitagliptin, and is supplied as a characterized reference standard for analytical method development and quality control [1]. Beyond its impurity designator role, the compound is known in the medicinal chemistry literature to exhibit histone deacetylase (HDAC) inhibitory activity with a reported IC₅₀ of 19.2 µM in a HeLa cell-based assay, placing it within the hydrazide class of zinc-binding HDAC ligands [2].

Why 2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide Cannot Be Replaced by In-Class Hydrazide Analogs


Within the trifluoroacetohydrazide chemical space, close structural analogs—including Sitagliptin Impurity 11 (piperazine-derived hydrazide, MW 210.16), 2,2,2-trifluoroacetohydrazide (parent hydrazide, MW 128.05), and halogenated pyrazinyl hydrazides—differ in at least two consequential dimensions. First, the heterocyclic core dictates the compound's retention behavior in reversed-phase HPLC systems used for Sitagliptin impurity profiling; replacement of the pyrazine ring with a tetrahydropyrazine (as in Impurity 11) alters both molecular mass (Δ ≈ 4 Da) and polarity, rendering generic substitution unsuitable without complete re-validation of chromatographic methods . Second, biological activity profiles diverge: only the unsubstituted pyrazine analog possesses documented HDAC inhibition data (IC₅₀ 19.2 µM in HeLa cells), whereas the simple parent hydrazide lacks characterized HDAC engagement, and halogenated variants exhibit shifted potency ranges against cancer cell lines [1]. These structural and functional divergences make unambiguous, fit-for-purpose sourcing essential in both analytical and medicinal chemistry contexts.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide (CAS 837430-15-6): Procurement-Relevant Data Head-to-Head


Molecular Identity Enables Unambiguous Chromatographic Resolution from Sitagliptin Impurity 11 (Piperazine Analog)

The target compound (C₆H₅F₃N₄O, MW 206.13 g/mol) differs from the closely related Sitagliptin Impurity 11 (N-[(2Z)-piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide, C₆H₉F₃N₄O, MW 210.16 g/mol) by a net mass difference of 4.03 Da and by the heterocycle identity: pyrazine (aromatic, 82.1 g/mol ring system) versus tetrahydropyrazine (partially saturated, 86.1 g/mol ring system). This structural distinction translates to differential retention on C18 reversed-phase columns, where aromatic pyrazine-containing analytes typically elute earlier than their partially saturated counterparts under acidic mobile phase conditions . For impurity profiling laboratories, sourcing the correct pyrazine-based hydrazide prevents misidentification of Impurity 10 versus Impurity 11 in Sitagliptin drug substance analysis.

Pharmaceutical impurity profiling HPLC method validation Sitagliptin quality control

Documented HDAC Inhibitory Activity (IC₅₀ = 19.2 µM) Distinguishes Unsubstituted Pyrazine Hydrazide from Parent Hydrazide

In a curated ChEMBL/BindingDB entry (BDBM50156682, CHEMBL3794384), 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide inhibited total HDAC activity in human HeLa cell extracts with an IC₅₀ of 1.92 × 10⁴ nM (19.2 µM), using Fluor de Lys as substrate with 20 min incubation and microplate spectrofluorometric detection [1]. By contrast, the parent compound 2,2,2-trifluoroacetohydrazide (CAS 1538-08-5), which lacks the pyrazine ring, has no reported HDAC inhibitory activity in BindingDB or ChEMBL, suggesting that the pyrazine moiety contributes to enzyme engagement. While the 19.2 µM potency is moderate relative to optimized hydroxamic acid HDAC inhibitors (e.g., SAHA IC₅₀ <100 nM), it positions this compound as a tractable starting scaffold for structure-activity-relationship (SAR) exploration in hydrazide-based HDAC inhibitor programs.

Epigenetic drug discovery Histone deacetylase inhibition Hydrazide-based zinc-binding groups

Validated Reference Standard with Regulatory-Compliant Characterization: Purity >95% and Pharmacopeial Traceability

Multiple independent suppliers (SynZeal, AquigenBio, BOC Sciences) list 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide as Sitagliptin Impurity 10 with stated purity >95% [1]. The material is supplied with detailed characterization data—including HPLC chromatograms, NMR spectra, MS spectra, and Certificates of Analysis (CoA)—compliant with regulatory guidelines (ICH Q3A/Q3B). Traceability to pharmacopeial standards (USP or EP) is offered on a feasibility basis, enabling direct use in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA filing or commercial sitagliptin production [1]. This level of documentation distinguishes regulated impurity reference standards from generic research-grade hydrazide compounds, which may lack CoA or certified purity assignment.

Pharmaceutical reference standards Method validation (AMV) Abbreviated New Drug Application (ANDA)

Synthetic Utility as a Direct Precursor for Tricyclic Hydroxamic Acid HDAC Inhibitors

According to authoritative chemical databases, 1-(pyrazin-2-yl)-2-trifluoroacetyl hydrazine (a synonym for the target compound) serves specifically as a reactant/reagent in the synthetic preparation of tricyclic hydroxamic acids that function as inhibitors of histone deacetylase (HDAC) . This application leverages both the trifluoroacetyl group—a well-established zinc-binding group (ZBG) in HDAC inhibitor pharmacophores—and the pyrazine ring as a scaffold-elaboration point. In contrast, the parent 2,2,2-trifluoroacetohydrazide (CAS 1538-08-5) provides only the ZBG without the heterocyclic attachment point required for constructing the tricyclic core. Similarly, 2-pyrazinecarbohydrazide (CAS 768-05-8) supplies the pyrazine scaffold but lacks the trifluoroacetyl ZBG, necessitating additional synthetic steps to install this pharmacophoric element . The convergent presence of both functional groups in a single intermediate molecule reduces the step count and overall synthetic complexity.

HDAC inhibitor synthesis Tricyclic hydroxamic acids Medicinal chemistry building blocks

Procurement-Relevant Application Scenarios for 2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide (CAS 837430-15-6)


Sitagliptin Impurity Profiling and ANDA Regulatory Submissions

Pharmaceutical quality control laboratories developing or validating HPLC/UPLC methods for sitagliptin drug substance require authenticated impurity reference standards. This compound serves as Sitagliptin Impurity 10, an early-process hydrazide impurity requiring chromatographic resolution from later-eluting impurities such as Sitagliptin Styrylacetyl Analog and Sitagliptin Phenylcrotonyl Analog. The >95% purity, CoA documentation, and optional USP/EP traceability (SynZeal, AquigenBio) directly support method validation (AMV) and ANDA filing [1]. Using this characterized reference standard eliminates the risk of peak misassignment that could arise from substituting the structurally similar piperazine analog (Impurity 11, MW 210.16, Δ = 4.03 Da) .

Medicinal Chemistry Lead Exploration of Hydrazide-Based HDAC Inhibitors

For academic and industrial medicinal chemistry groups investigating non-hydroxamic acid HDAC zinc-binding groups, this compound offers a verified biological starting point with an IC₅₀ of 19.2 µM against HeLa cell HDAC activity (Fluor de Lys assay, 20 min incubation) [2]. The moderate potency and the presence of both the trifluoroacetyl ZBG and pyrazine scaffold make it suitable as a reference compound in SAR campaigns aimed at improving HDAC isoform selectivity and potency . Researchers can benchmark newly synthesized analogs against this known 19.2 µM baseline.

Tricyclic Hydroxamic Acid HDAC Inhibitor Synthesis

Chemical database annotations confirm the utility of this compound as a reactant in synthesizing tricyclic hydroxamic acids that inhibit HDAC enzymes . Its bifunctional nature (trifluoroacetyl ZBG + pyrazine scaffold) eliminates the need to procure and couple separate building blocks, reducing the synthetic step count in medicinal chemistry workflows. This application scenario is most relevant for laboratories engaged in multi-step synthesis of HDAC-targeted chemical probes or drug candidates.

Analytical Reference for Hydrazide Impurity Identification in Peptide Coupling Reactions

The trifluoroacetyl hydrazide substructure is employed as a protecting group strategy in peptide synthesis. This compound, with its defined MW (206.13 g/mol) and characteristic MS fragmentation pattern, can serve as a model impurity or reference standard in mass spectrometry-based reaction monitoring of trifluoroacetyl-protected amino acid hydrazide intermediates. Its documented physical properties (predicted bp 196.8 °C, pKa 8.02) facilitate method development for LC-MS analysis of hydrazide-containing reaction mixtures.

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